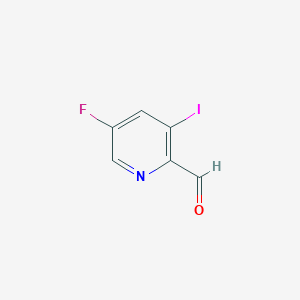
5-Fluoro-3-iodopicolinaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-3-iodopicolinaldehyde: is an organic compound that belongs to the class of halogenated pyridines. It is characterized by the presence of both fluorine and iodine atoms attached to the pyridine ring, along with an aldehyde functional group. This compound is of significant interest in various fields of chemical research due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-3-iodopicolinaldehyde typically involves multi-step reactions starting from commercially available precursors. One common method includes the halogenation of picolinaldehyde derivatives. For instance, the fluorination of 3-iodopicolinaldehyde can be achieved using electrophilic fluorinating agents under controlled conditions . Another approach involves the iodination of 5-fluoropicolinaldehyde using iodine and a suitable oxidizing agent .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors to maintain consistent reaction conditions and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The aldehyde group in 5-Fluoro-3-iodopicolinaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The halogen atoms (fluorine and iodine) can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: 5-Fluoro-3-iodopyridine-2-carboxylic acid.
Reduction: 5-Fluoro-3-iodopicolinyl alcohol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: 5-Fluoro-3-iodopicolinaldehyde is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine: In biological research, this compound can be used to study the effects of halogenated pyridines on biological systems. It may serve as a precursor for the synthesis of bioactive molecules, including potential pharmaceuticals .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and intermediates for various applications, including agrochemicals and dyes .
Mecanismo De Acción
The mechanism of action of 5-Fluoro-3-iodopicolinaldehyde is primarily determined by its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity. The halogen atoms can influence the compound’s reactivity and interaction with molecular targets, such as proteins and nucleic acids .
Comparación Con Compuestos Similares
- 5-Fluoro-2-iodopyridine
- 3-Fluoro-5-iodopyridine
- 5-Fluoro-3-chloropicolinaldehyde
Comparison: Compared to similar compounds, 5-Fluoro-3-iodopicolinaldehyde is unique due to the specific positioning of the fluorine and iodine atoms on the pyridine ring, along with the presence of the aldehyde group.
Propiedades
Fórmula molecular |
C6H3FINO |
|---|---|
Peso molecular |
251.00 g/mol |
Nombre IUPAC |
5-fluoro-3-iodopyridine-2-carbaldehyde |
InChI |
InChI=1S/C6H3FINO/c7-4-1-5(8)6(3-10)9-2-4/h1-3H |
Clave InChI |
KZVVQWVSVSSZMU-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC(=C1I)C=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


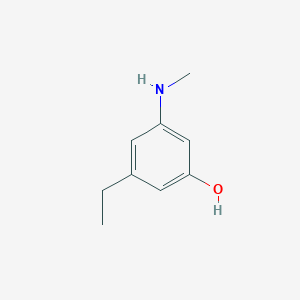
![2-[5-[(2E)-3,7-dimethylocta-2,6-dienyl]-2-hydroxy-4-methoxyphenyl]-1-benzofuran-6-ol](/img/structure/B14852407.png)
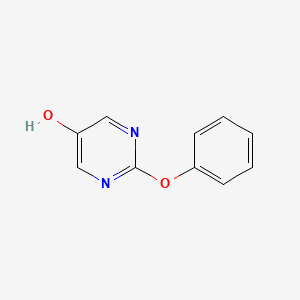
![[6-Acetyl-4-(trifluoromethyl)pyridin-2-YL]acetic acid](/img/structure/B14852424.png)

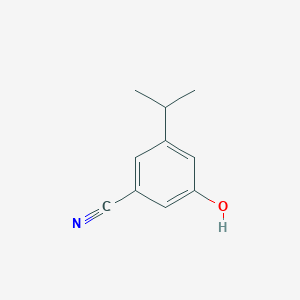

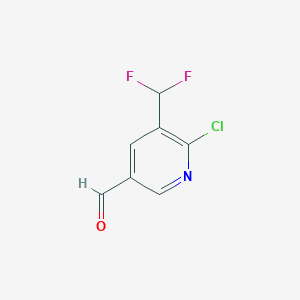

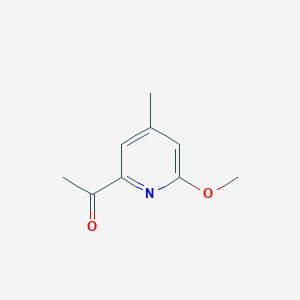
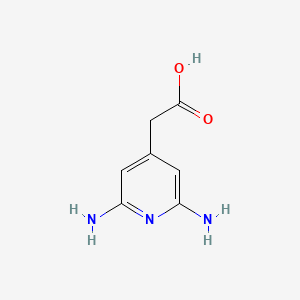
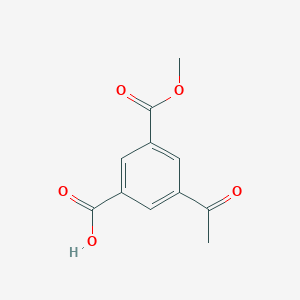
![9-Bromo-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-ylamine](/img/structure/B14852496.png)

